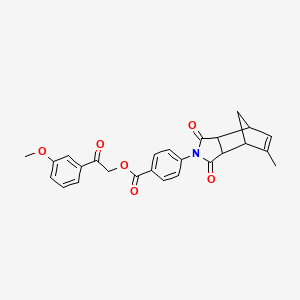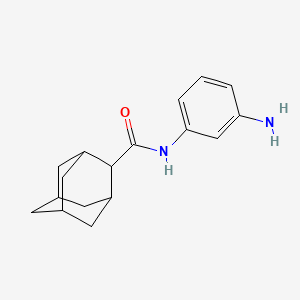
N-(3-aminophenyl)adamantane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-aminophenyl)adamantane-2-carboxamide is a compound that belongs to the class of adamantane derivatives Adamantane is a unique hydrocarbon structure characterized by its diamond-like framework, which imparts significant stability and rigidity to its derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminophenyl)adamantane-2-carboxamide typically involves the following steps:
Formation of Adamantane Derivative: The adamantane core can be functionalized through various methods, such as radical functionalization or carbocation intermediates.
Introduction of Aminophenyl Group: The aminophenyl group can be introduced through nucleophilic substitution reactions, where an appropriate aminophenyl halide reacts with an adamantane derivative.
Formation of Carboxamide: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of an adamantane carboxylic acid derivative with an amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure consistent product quality.
化学反応の分析
Types of Reactions
N-(3-aminophenyl)adamantane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding adamantane ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides, sulfonates, and nitrates are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include adamantane ketones, carboxylic acids, and various substituted aminophenyl derivatives .
科学的研究の応用
N-(3-aminophenyl)adamantane-2-carboxamide has a wide range of scientific research applications:
作用機序
The mechanism of action of N-(3-aminophenyl)adamantane-2-carboxamide involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
1-Adamantanecarboxamide: Shares the adamantane core but lacks the aminophenyl group.
2-(1-Adamantyl)-1H-benzimidazole: Contains an adamantane moiety but differs in the heterocyclic structure.
Uniqueness
N-(3-aminophenyl)adamantane-2-carboxamide is unique due to the presence of both the aminophenyl and carboxamide groups, which confer distinct chemical and biological properties.
特性
分子式 |
C17H22N2O |
|---|---|
分子量 |
270.37 g/mol |
IUPAC名 |
N-(3-aminophenyl)adamantane-2-carboxamide |
InChI |
InChI=1S/C17H22N2O/c18-14-2-1-3-15(9-14)19-17(20)16-12-5-10-4-11(7-12)8-13(16)6-10/h1-3,9-13,16H,4-8,18H2,(H,19,20) |
InChIキー |
CRXKCBHAKHPORZ-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)C3C(=O)NC4=CC=CC(=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(4-chlorophenyl)furan-2-yl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12468089.png)
![1-[4-(benzyloxy)phenyl]-1-oxopropan-2-yl 4-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate](/img/structure/B12468094.png)
![4-chloro-3-(piperidin-1-ylsulfonyl)-N-[3-(propan-2-yloxy)propyl]benzamide](/img/structure/B12468100.png)
![N-(5-chloro-2-methoxyphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide](/img/structure/B12468106.png)

![2,2'-[(methylimino)dipropane-3,1-diyl]bis[5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione]](/img/structure/B12468114.png)
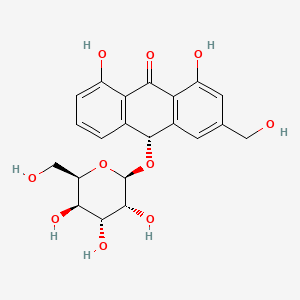
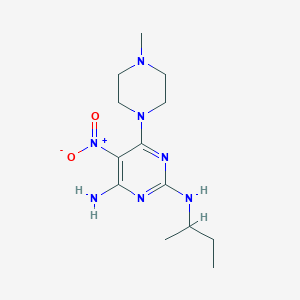

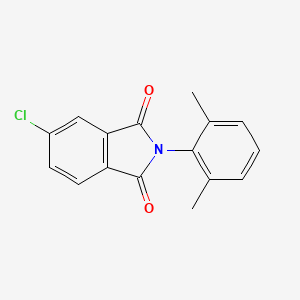

![2-chloro-N-[3-chloro-4-(2,4-dichlorophenoxy)phenyl]acetamide](/img/structure/B12468143.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)alaninamide](/img/structure/B12468157.png)
